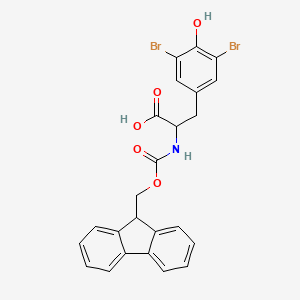

N-Fmoc-3,5-dibromo-D-tyrosine

Description

Significance of Unnatural Amino Acids in Peptide Science and Beyond

The 20 canonical amino acids encoded by DNA provide the fundamental components for protein synthesis in nature. However, the field of peptide science has increasingly turned to unnatural amino acids (UAAs)—those not found in the genetic code—to overcome the limitations of natural peptides. lifetein.comnih.gov UAAs represent a vast and diverse chemical space, offering functionalities not present in their natural counterparts. lifetein.comjpt.com

One of the most significant advantages of incorporating UAAs is the enhanced stability of the resulting peptides. lifetein.comnih.gov Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. lifetein.comnih.gov The incorporation of UAAs, such as D-amino acids (the mirror images of L-amino acids), can render peptides resistant to these enzymes, significantly increasing their half-life and bioavailability. lifetein.comnih.govjpt.combiopharmaspec.com This enhanced stability is a critical attribute for the development of peptide-based therapeutics. jpt.com

Beyond stability, UAAs are used to:

Constrain Peptide Conformation: Introducing structurally rigid or unique side chains can lock a peptide into a specific three-dimensional shape, which can improve its binding affinity and selectivity for a biological target. lifetein.com

Introduce Novel Functionalities: UAAs can carry bioorthogonal handles for specific labeling, fluorescent probes for imaging, or entirely new chemical groups to explore structure-activity relationships. jpt.com

Expand Chemical Diversity: They serve as versatile building blocks for constructing large combinatorial libraries used in drug discovery to identify new lead compounds. jpt.com

The strategic use of UAAs, including D-amino acids, is therefore a cornerstone of modern peptide design, enabling the creation of next-generation therapeutics, diagnostic tools, and research probes with precisely engineered properties. lifetein.comjpt.com

The Unique Role of Halogenation in Modifying Amino Acid Properties for Research Applications

Halogenation, the process of incorporating halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of bioactive compounds. acs.org When applied to amino acids, this minimal structural modification can induce significant changes in the resulting peptide's physicochemical and biological behavior. acs.org

The introduction of bromine atoms onto the tyrosine ring, creating 3,5-dibromotyrosine, has several important consequences:

Modulation of Electronic Properties: The two bromine atoms are strongly electron-withdrawing, which alters the electronic distribution of the aromatic ring and can influence molecular interactions. scbt.com

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonds, a type of noncovalent interaction that can stabilize protein-peptide complexes. nih.govacs.org This can lead to enhanced binding affinity and selectivity for a specific biological target. nih.govacs.org

Increased Hydrophobicity: Halogenation generally increases the lipophilicity of a molecule, which can affect how a peptide interacts with cell membranes or the hydrophobic pockets of a protein.

Structural Stabilization: The formation of intramolecular halogen bonds can contribute to the structural stability of peptides, helping to maintain a desired conformation. nih.govacs.org

Specifically, dibromotyrosine has been identified as a product of protein oxidation by certain enzymes during inflammation, making it a potential biomarker for oxidative stress and tissue damage. acs.org The unique properties conferred by dibromination make this modified amino acid a valuable tool for designing peptides with enhanced stability, targeted interactions, and for studying pathological processes. chemimpex.comacs.org

Strategic Importance of the Fmoc Protecting Group in Directed Synthesis of D-Amino Acid Derivatives

The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids in a defined sequence. To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. google.comoup.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most important and widely used protecting groups for the α-amino group of an amino acid in modern peptide synthesis. creative-peptides.comnih.gov

The strategic importance of the Fmoc group, particularly in the context of synthesizing peptides with specialized residues like N-Fmoc-3,5-dibromo-D-tyrosine, lies in its principle of orthogonality . nih.govlabcompare.com In peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions. google.com

The Fmoc group is labile (removable) under basic conditions, typically using a solution of piperidine (B6355638). creative-peptides.comnih.gov This is in direct contrast to other common protecting groups, such as the tert-butyloxycarbonyl (Boc) group or tert-butyl (tBu) esters used to protect reactive amino acid side chains, which are removed by strong acid. oup.comnih.gov

This orthogonality is the foundation of the "Fmoc/tBu" strategy in Solid-Phase Peptide Synthesis (SPPS):

An Fmoc-protected amino acid (like this compound) is coupled to a growing peptide chain anchored to a solid resin support. oup.comcreative-peptides.com

The Fmoc group is selectively removed with a base, leaving the side-chain protecting groups and the resin linkage intact. creative-peptides.com

The next Fmoc-protected amino acid is then coupled to the newly freed amino group. oup.com

This cycle is repeated until the desired peptide is assembled. The use of Fmoc protection allows for the directed and efficient synthesis of complex peptides, including those containing D-amino acids, under mild conditions that preserve the integrity of sensitive modifications like halogenation. nih.govpeptanova.de Furthermore, the fluorenyl moiety of the Fmoc group has strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure the reaction has gone to completion.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 204693-22-1 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | chemimpex.comchemicalbook.com |

| Molecular Weight | 561.22 g/mol | chemicalbook.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comjk-sci.com |

| Melting Point | 176 – 183 °C | labcompare.com (from SDS) |

| Optical Rotation | [α]D25 = -7 ± 2º (c=1 in MeOH) | chemimpex.com |

| Synonyms | Fmoc-D-Tyr(3,5-DiBr)-OH, FMOC-3,5-DIBROMO-D-TYROSINE | chemimpex.comchemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,5-dibromotyrosine |

| Tyrosine |

| tert-butyloxycarbonyl (Boc) |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc 3,5 Dibromo D Tyrosine and Its Analogues

Stereoselective Synthesis of the D-Tyrosine Scaffold

The initial and most critical step in the synthesis of the target compound is securing the D-enantiomer of the tyrosine scaffold. As the non-proteinogenic stereoisomer, D-tyrosine is not as readily available from natural sources as its L-counterpart, necessitating robust stereoselective synthetic methods. Key approaches include asymmetric hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as an enamide derivative of 4-hydroxyphenylpyruvic acid, using a chiral transition metal catalyst. For instance, rhodium complexes featuring chiral phosphine (B1218219) ligands, like [Rh((R,R)-QuinoxP*)(cod)]SbF₆, have been successfully employed to prepare D-tyrosine derivatives with high enantiomeric excess (up to 99% ee). sioc-journal.cnresearchgate.net The process starts from the accessible and inexpensive 4-hydroxybenzaldehyde, making it a practical route for large-scale synthesis. sioc-journal.cn

Enzymatic Resolution: Enzymatic methods offer high stereoselectivity under mild conditions. One common strategy is the kinetic resolution of a racemic mixture of N-acetyl-DL-tyrosine. A D-specific acylase can be used to selectively hydrolyze the N-acetyl group from N-acetyl-D-tyrosine, leaving the unreacted N-acetyl-L-tyrosine behind. google.com The resulting D-tyrosine can then be separated from the N-acetyl-L-tyrosine based on their different physical properties. google.com Alternatively, an L-amino acid oxidase (L-AAO) can be used to selectively deaminate the L-enantiomer from a racemic DL-tyrosine mixture, leaving the desired D-tyrosine untouched. core.ac.uk This method has been shown to produce D-tyrosine with high optical purity (84.1% resolution). core.ac.uk

A summary of these approaches is presented below.

Table 1: Comparison of Stereoselective Synthesis Methods for D-Tyrosine| Method | Precursor | Key Reagent/Enzyme | Advantage | Reported Enantiomeric Excess (ee) / Resolution |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enamide of 4-hydroxyphenylpyruvic acid | Chiral Rhodium Catalyst (e.g., [Rh((R,R)-QuinoxP*)(cod)]SbF₆) | High efficiency, suitable for large scale | Up to 99% ee sioc-journal.cnresearchgate.net |

| Enzymatic Resolution (Acylase) | N-acetyl-DL-tyrosine | D-acylase | High stereoselectivity, mild conditions | High optical purity google.com |

| Enzymatic Resolution (Oxidase) | DL-tyrosine | L-amino acid oxidase (e.g., from Aspergillus fumigatus) | High optical purity, avoids chemical racemization steps | 84.1% resolution core.ac.uk |

Bromination Protocols for the Tyrosine Aromatic Ring at 3,5 Positions

Once the D-tyrosine scaffold is obtained, the next step is the regioselective bromination of the aromatic ring at the 3 and 5 positions. The electron-donating hydroxyl group activates the ring, directing electrophilic substitution to the ortho positions. Several protocols have been optimized for this transformation.

A highly efficient and widely reported method involves the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidizing agent in a solution of hydrobromic acid (HBr) and acetic acid (AcOH). nih.govsigmaaldrich.com By controlling the stoichiometry of DMSO, one can selectively produce either 3-bromo-D-tyrosine (with ~1.2 equivalents of DMSO) or the desired 3,5-dibromo-D-tyrosine (with ~2.2 equivalents of DMSO). nih.govsigmaaldrich.comresearchgate.net This method is considered simple, safe, and effective for gram-scale preparations. nih.gov

Another common approach is direct bromination using elemental bromine (Br₂) in an appropriate solvent system, such as aqueous hydrochloric acid or acetic acid. researchgate.net When using pre-protected starting materials like O-methyl-D-tyrosine, direct bromination with Br₂ in aqueous HCl provides a straightforward route to the dibrominated product. researchgate.net For substrates like N-acetyl-tyrosine, N-bromosuccinimide (NBS) can be used as the brominating agent. researchgate.net

Table 2: Selected Protocols for the 3,5-Dibromination of Tyrosine

| Starting Material | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| D-Tyrosine | DMSO (2.2 equiv.), HBr | Acetic Acid (AcOH) | Reaction at 60-70°C | nih.govresearchgate.net |

| O-methyl-L-tyrosine | Bromine (Br₂) | Aqueous HCl | Direct addition of bromine | researchgate.net |

| L-Tyrosine methyl ester | N-Bromosuccinimide (NBS) (2.2 equiv.) | Dimethylformamide (DMF) | Reaction at -20°C, followed by quenching |

Orthogonal Protection Strategies in the Synthesis of N-Fmoc-3,5-dibromo-D-tyrosine

In multi-step syntheses, especially in peptide chemistry, protecting groups are essential for masking reactive functionalities to prevent unwanted side reactions. An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages. iris-biotech.depeptide.com

In the synthesis of this compound, the key protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which masks the α-amino group. The Fmoc group is base-labile and is typically removed using a secondary amine like piperidine (B6355638). iris-biotech.denih.gov This strategy is orthogonal to the acid-labile protecting groups commonly used for side chains, such as the tert-butyl (tBu) group for hydroxyl or carboxyl functions, which are removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The synthesis of the title compound involves reacting 3,5-dibromo-D-tyrosine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions to form the stable urethane (B1682113) linkage at the nitrogen atom. This N-Fmoc protection is crucial as it:

Prevents the nucleophilic amino group from interfering with subsequent reactions.

Suppresses racemization at the α-carbon during activation of the carboxyl group for peptide bond formation. nih.gov

Allows for the selective deprotection of the amine for chain elongation in solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain or resin-linker protecting groups. nih.govacs.org

Table 3: Orthogonal Protecting Groups in Fmoc-Based Synthesis

| Protecting Group | Functional Group Protected | Removal Conditions | Classification |

|---|---|---|---|

| Fmoc | α-Amino | Base (e.g., 20% piperidine in DMF) | Temporary / Base-Labile iris-biotech.de |

| tBu | Hydroxyl (Tyr, Ser, Thr), Carboxyl (Asp, Glu) | Acid (e.g., 95% TFA) | Permanent / Acid-Labile iris-biotech.de |

| Trt (Trityl) | Side Chain Amine (Asn, Gln), Thiol (Cys), Imidazole (His) | Mild Acid (TFA) | Permanent / Acid-Labile peptide.com |

| Boc | α-Amino or Side Chain Amine (Lys) | Strong Acid (e.g., TFA) | Acid-Labile peptide.com |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of Halogenated Tyrosine Derivatives

The two bromine atoms on the aromatic ring of this compound are not merely structural modifications; they serve as versatile chemical handles for further diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of a wide array of substituents, enabling the creation of novel tyrosine analogues with tailored properties. The C(sp²)–Br bond can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that forms new carbon-carbon or carbon-heteroatom bonds.

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to introduce alkynyl functionalities, which are useful for click chemistry or as precursors for other groups.

Heck Coupling: Reaction with an alkene (R-CH=CH₂) to form a vinylated derivative.

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form a C-N bond, introducing amino substituents.

Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) to form a C-C bond.

These transformations are powerful tools for building molecular complexity from the dibrominated tyrosine template, providing access to a vast chemical space of unnatural amino acids for drug discovery and materials science. rsc.orgnih.gov

Table 4: Palladium-Catalyzed Functionalization of Dibromo-Tyrosine

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (Ar-B(OH)₂) | C-C (Aryl) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd(PPh₃)₄, CuI, Base |

| Heck | Alkene (H₂C=CHR) | C-C (Vinyl) | Pd(OAc)₂, Ligand, Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(dba)₂, Ligand, Base |

| Stille | Organostannane (Ar-SnBu₃) | C-C (Aryl) | Pd(PPh₃)₄ |

Chemo-Enzymatic Approaches in Unnatural Amino Acid Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical catalysis with the high selectivity and mild reaction conditions of biocatalysis to produce complex molecules like unnatural amino acids. acs.orgqut.edu.au These methods are particularly valuable for establishing stereocenters with high fidelity.

For the synthesis of D-amino acids, several enzymatic strategies are prominent:

Deracemization of Racemic Mixtures: This "one-pot" approach uses an enantioselective oxidase and a non-selective chemical reducing agent. acs.orgqut.edu.au For example, a D-amino acid oxidase would selectively oxidize the D-enantiomer in a racemic mixture to its corresponding α-keto acid. This intermediate is then reduced back to the racemic amino acid in situ by a reducing agent like NaBH₄. Meanwhile, an L-amino acid oxidase simultaneously and irreversibly oxidizes the L-enantiomer. Over time, this cycle converts the entire racemic starting material into the desired D-amino acid with high yield and enantiomeric excess (>99% ee). acs.org

Stereoinversion using Enzyme Cascades: Multi-enzyme cascade reactions can convert an inexpensive L-amino acid into its D-counterpart. nih.govnih.gov A typical three-enzyme system might involve an L-amino acid deaminase to oxidize the L-amino acid to an α-keto acid, followed by a D-aminotransferase that converts the keto acid into the D-amino acid, using an amino donor that is regenerated in the system. nih.gov

Asymmetric Synthesis from Prochiral Ketones: D-amino acid transaminases (D-AATs) can catalyze the stereoselective amination of α-keto acids to produce D-amino acids. mdpi.com For instance, transaminases from Bacillus species have been used to synthesize D-tyrosine from 4-hydroxyphenylpyruvate with an enantiomeric excess exceeding 99%. mdpi.com The process is often coupled with another enzyme system to regenerate the amino donor, driving the reaction to completion. researchgate.net

These advanced enzymatic methods represent a green and efficient alternative to traditional chemical synthesis for accessing optically pure D-amino acids. mdpi.com

Integration of N Fmoc 3,5 Dibromo D Tyrosine into Peptide and Peptidomimetic Architectures

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating N-Fmoc-3,5-dibromo-D-tyrosine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient assembly of peptide chains on a solid support. The incorporation of sterically hindered and electronically modified amino acids like this compound, however, presents unique challenges that necessitate the optimization of standard SPPS protocols.

Evaluation of Coupling Reagents and Reaction Conditions

The selection of an appropriate coupling reagent is critical for achieving high efficiency when incorporating bulky amino acids. The steric hindrance imposed by the two bromine atoms on the tyrosine ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Therefore, highly efficient coupling reagents are required to drive the reaction to completion.

Several classes of coupling reagents have been evaluated for their efficacy in coupling sterically hindered amino acids. These include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can be effective. However, for a sterically demanding residue like this compound, they may require extended reaction times or double coupling cycles.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are known for their high reactivity. PyBOP, in particular, has shown good performance in coupling hindered amino acids with reduced risk of side reactions compared to BOP.

Uronium/Aminium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU). HATU is generally considered one of the most efficient coupling reagents, especially for difficult couplings, due to the formation of a highly reactive HOAt ester intermediate.

Reaction conditions such as solvent, temperature, and the nature of the base used also play a crucial role. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents. For particularly difficult couplings, the use of a non-coordinating base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred to minimize side reactions. Microwave-assisted SPPS can also significantly enhance coupling efficiency by accelerating reaction rates.

| Coupling Reagent | Reaction Time (h) | Coupling Efficiency (%) | Notes |

|---|---|---|---|

| DIC/HOBt | 4 | 85 | Double coupling recommended for higher efficiency. |

| HBTU/DIPEA | 2 | 95 | Generally effective for hindered amino acids. |

| HATU/DIPEA | 1 | >99 | Highly recommended for difficult couplings. |

| PyBOP/DIPEA | 2 | 97 | Good alternative to HBTU with potentially fewer side reactions. |

Assessment of Coupling Efficiency and Minimization of Epimerization

Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by cleaving a small amount of the peptide from the resin and analyzing it by HPLC. Incomplete coupling will result in deletion sequences, which can be difficult to separate from the desired product.

Epimerization, the change in the stereochemistry of the chiral center, is a significant concern during the activation and coupling of amino acids, particularly for D-amino acids. The electron-withdrawing nature of the bromine atoms in this compound can increase the acidity of the α-proton, making it more susceptible to abstraction by base and subsequent epimerization. nih.gov

To minimize epimerization:

Use of Additives: Additives like HOBt and, more effectively, HOAt, can suppress epimerization by forming less reactive activated esters that are less prone to racemization.

Choice of Base: The use of sterically hindered bases like DIPEA or collidine is preferred over less hindered bases like N-methylmorpholine (NMM).

Pre-activation Time: Minimizing the pre-activation time of the amino acid before adding it to the resin can reduce the window for epimerization to occur. In situ activation is often the best approach.

Coupling Reagent: Uronium/aminium salt-based reagents like HATU are generally associated with lower levels of epimerization compared to carbodiimides.

| Condition | Epimerization (%) | Coupling Efficiency (%) |

|---|---|---|

| Standard HBTU/DIPEA, 10 min pre-activation | <5 | 95 |

| HATU/Collidine, in situ activation | <1 | >99 |

| DIC/HOAt, in situ activation | <2 | 90 |

Solution-Phase Synthetic Routes for Peptides Containing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. researchgate.net

In solution-phase synthesis, the protected this compound is coupled to another amino acid ester in an organic solvent. The coupling reagents and conditions are similar to those used in SPPS, with DIC/HOBt and HATU being common choices. Purification of the resulting dipeptide is typically achieved by extraction and crystallization or chromatography. The Fmoc group is then removed using a base like piperidine (B6355638), and the resulting dipeptide can be coupled to the next amino acid in the sequence.

A key advantage of solution-phase synthesis is the ability to fully characterize the intermediates at each step, ensuring the purity of the final product. However, it is a more labor-intensive and time-consuming process compared to SPPS.

Design and Synthesis of Conformationally Constrained Peptides Utilizing this compound

Constraining the conformation of a peptide by cyclization can lead to a significant increase in its biological activity and stability. altabioscience.com this compound can be a valuable component in the design of such cyclic peptides.

Side-Chain to Side-Chain Cyclization Strategies

Side-chain to side-chain cyclization involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. The dibrominated tyrosine side chain does not directly participate in common cyclization reactions like disulfide bond formation or lactamization. However, the bromine atoms can serve as handles for further chemical modification to introduce reactive groups. For example, through palladium-catalyzed cross-coupling reactions, the bromine atoms could be replaced with groups that can then participate in cyclization, such as an alkyne for click chemistry or a boronic acid for Suzuki coupling. nih.gov

Alternatively, the phenolic hydroxyl group of the tyrosine can be used as a nucleophile in cyclization reactions, though this is less common for side-chain to side-chain cyclization.

Macrocyclization via Lactam or Thioether Linkages

Macrocyclization to form a lactam (amide) or thioether bond is a common strategy for creating cyclic peptides. nih.gov

Lactam Linkages: A lactam bridge can be formed between the side chain of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn). To incorporate this compound into a lactam-cyclized peptide, it would be positioned within the peptide sequence, and the cyclization would occur between two other residues. The bulky dibromotyrosine side chain could be used to induce a specific turn conformation in the cyclic peptide.

Thioether Linkages: Thioether bonds are often formed by the reaction of a cysteine thiol with an electrophilic group. rsc.org For instance, a peptide containing both cysteine and a modified amino acid with a haloacetyl group can be cyclized through nucleophilic attack of the cysteine thiol. While this compound itself does not directly form a thioether, its phenolic hydroxyl group could be alkylated with a haloacetyl group to create the electrophilic partner for a cysteine residue in the sequence, enabling a side-chain to side-chain thioether cyclization. nih.gov

| Cyclization Strategy | Reactive Partners | Role of 3,5-dibromo-D-tyrosine | Potential Outcome |

|---|---|---|---|

| Lactam Bridge | Asp/Glu and Lys/Orn side chains | Induces conformational constraint | Stabilized secondary structure |

| Thioether Bridge | Cysteine thiol and haloacetylated side chain | Modified to carry the electrophile | Increased metabolic stability |

Post-Synthetic N-Terminal Functionalization of this compound-Containing Peptides

A primary consideration for the N-terminal functionalization of peptides containing the 3,5-dibromo-D-tyrosine residue is the selection of a chemical strategy that is compatible with the existing amino acid side chains. Fortunately, a number of well-established methods for selective N-terminal modification can be employed. The choice of method is dictated by the desired functionality to be introduced. Common strategies include acylation, alkylation, and the attachment of various reporter groups.

Acylation Reactions: N-terminal acylation is a widely used technique to introduce a range of functionalities. This can be achieved by reacting the free N-terminal amine with an activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester, under mildly basic conditions. ccspublishing.org.cn This approach is commonly used for:

Acetylation: The introduction of an acetyl group can neutralize the positive charge of the N-terminus, which can mimic the structure of native proteins and increase the peptide's stability against enzymatic degradation by aminopeptidases. creative-peptides.com

Lipidation: The attachment of fatty acids (e.g., palmitic acid, myristic acid) to the N-terminus enhances the lipophilicity of the peptide. creative-peptides.com This modification can improve cell membrane permeability and prolong the in vivo half-life of therapeutic peptides. creative-peptides.com

Biotinylation: The conjugation of biotin (B1667282) to the N-terminus provides a high-affinity tag for avidin (B1170675) or streptavidin-based detection and purification systems. creative-peptides.com This is particularly useful in immunoassays and other biochemical assays. creative-peptides.com

Reductive Alkylation: Another powerful method for N-terminal modification is reductive alkylation. semanticscholar.orgrsc.org This reaction involves the formation of a Schiff base between the N-terminal amine and an aldehyde, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). ccspublishing.org.cn A key advantage of this method is that it preserves the positive charge of the N-terminus, which can be crucial for maintaining the biological activity of certain peptides. semanticscholar.orgrsc.org This strategy allows for the introduction of a wide variety of functional groups, depending on the choice of the aldehyde.

The table below summarizes common post-synthetic N-terminal functionalization strategies applicable to peptides containing 3,5-dibromo-D-tyrosine following Fmoc deprotection.

| Modification Type | Reagent Class | Example Reagent | Purpose of Modification |

| Acetylation | Acylating Agent | Acetic Anhydride or Acetyl Chloride | Increases enzymatic stability, mimics native proteins. creative-peptides.com |

| Lipidation | Activated Fatty Acid | Palmitoyl-NHS ester | Enhances cell permeability, prolongs half-life. creative-peptides.com |

| Biotinylation | Activated Biotin | Biotin-NHS ester | Enables affinity purification and detection. creative-peptides.com |

| Fluorescent Labeling | Fluorophore-NHS ester | FITC (Fluoresceinisothiocyanate) | Allows for fluorescence-based detection and imaging. creative-peptides.com |

| Reductive Alkylation | Aldehyde + Reducing Agent | Benzaldehyde + NaBH₃CN | Introduces various functional groups while preserving N-terminal charge. ccspublishing.org.cnsemanticscholar.org |

Attachment of Reporter Groups: The N-terminus is an ideal site for the attachment of various reporter groups for detection and quantification. Fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives, can be conjugated to the N-terminal amine, typically through an NHS ester linkage. creative-peptides.com These fluorescently labeled peptides are invaluable tools for studying peptide localization, protein-protein interactions, and receptor binding.

Interdisciplinary Applications of N Fmoc 3,5 Dibromo D Tyrosine in Academic Research

Medicinal Chemistry and Drug Discovery through Modified Peptides

The incorporation of N-Fmoc-3,5-dibromo-D-tyrosine into peptides is a strategic approach in medicinal chemistry aimed at developing new therapeutics with improved pharmacological profiles.

Rational Design of Bioactive Peptides and Peptide Mimetics

The rational design of bioactive peptides involves the deliberate modification of amino acid sequences to enhance properties such as stability, potency, and selectivity. cnr.it this compound is a key component in this process for several reasons. Firstly, as a D-amino acid, its incorporation into a peptide backbone renders the resulting molecule resistant to proteolysis by endogenous enzymes, which typically recognize L-amino acids. This increased stability extends the in vivo half-life of peptide-based drugs. Secondly, the dibrominated aromatic side chain offers a unique combination of increased steric bulk and hydrophobicity compared to natural tyrosine. These features are exploited in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior drug-like properties. cnr.it The use of this building block allows chemists to construct peptides with novel three-dimensional structures, potentially leading to new biological functions. chemimpex.com

Modulating Receptor Binding Affinity and Selectivity via Bromine Substitution

The two bromine atoms on the tyrosine ring are not merely passive additions; they actively participate in molecular interactions that can modulate how a peptide binds to its biological target. The introduction of halogens like bromine can significantly improve both the selectivity and efficacy of a drug. nih.gov This is largely due to the phenomenon of halogen bonding, a non-covalent interaction between the electrophilic region on a halogen atom and a nucleophilic site on a receptor. nih.govresearchgate.net This interaction is highly directional and can be comparable in strength to a classical hydrogen bond, making it a powerful tool for optimizing ligand-receptor interactions. nih.gov By incorporating 3,5-dibromo-D-tyrosine, peptide designers can introduce new, specific contact points with a receptor, potentially increasing binding affinity and selectivity over other receptor subtypes. This strategic use of halogen bonding is a key tactic in rational drug design to fine-tune the pharmacological profile of bioactive peptides. nih.govnih.gov

Table 1: Physicochemical Impact of Tyrosine Modifications on Peptide Properties This table illustrates the theoretical effects of substituting a standard L-Tyrosine with its modified counterparts in a peptide sequence, based on established principles of peptide chemistry.

| Amino Acid | Stereochemistry | Key Side-Chain Feature | Expected Impact on Proteolytic Stability | Potential Influence on Receptor Binding |

|---|---|---|---|---|

| L-Tyrosine | L-configuration | Hydroxyl group (H-bond donor/acceptor) | Low | Standard H-bonding, π-stacking |

| D-Tyrosine | D-configuration | Hydroxyl group (H-bond donor/acceptor) | High | Altered stereospecific interactions |

| 3,5-dibromo-D-tyrosine | D-configuration | Two bromine atoms, hydroxyl group | High | Halogen bonding, increased hydrophobicity/steric bulk, altered electronics |

Development of Enzyme Inhibitors, including Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a class of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. The enzyme PTP1B, in particular, is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. bohrium.comnih.gov The development of potent and selective PTP inhibitors is a major goal in medicinal chemistry. benthamscience.com

A common strategy for designing PTP inhibitors is to create molecules that mimic the structure of phosphotyrosine, allowing them to bind to the enzyme's active site. benthamscience.com While this compound is not a direct phosphotyrosine mimic, its structural features make it a compelling candidate for incorporation into peptide-based PTP inhibitors. The bulky, hydrophobic dibromophenyl side chain could effectively occupy the substrate-binding pocket of the PTP active site. Furthermore, the bromine atoms could form halogen bonds with amino acid residues in the active site, contributing to a stable and inhibitory interaction. The D-configuration would provide the necessary resistance to degradation, a critical feature for any potential peptide drug.

Table 2: Key Protein Tyrosine Phosphatases and Rationale for Inhibition

| Enzyme Target | Pathological Role | Therapeutic Potential of Inhibition |

|---|---|---|

| PTP1B (Protein Tyrosine Phosphatase 1B) | Negative regulator of insulin and leptin signaling. bohrium.com | Treatment of type 2 diabetes and obesity. nih.gov |

| TC-PTP (T-cell Protein Tyrosine Phosphatase) | Regulates insulin signaling and immune responses. nih.gov | Treatment of diabetes and development of cancer immunotherapies. nih.gov |

| PTPRD (Receptor Type Protein Tyrosine Phosphatase D) | Implicated in neuronal signaling and addiction pathways. | Development of anti-addiction medications. nih.gov |

Chemical Biology Probes for Protein Function and Interaction Studies

In chemical biology, this compound is used to create specialized molecular probes to explore complex biological systems, such as protein functions and interactions.

Elucidating Mechanisms of Action of Bioactive Compounds

Understanding how a bioactive compound exerts its effects at a molecular level is fundamental to drug development. Incorporating 3,5-dibromo-D-tyrosine into peptides can help elucidate these mechanisms. Research has shown that the free amino acid 3,5-dibromo-D-tyrosine exhibits significant neuroprotective effects in animal models of stroke and seizures, reducing infarct volume and improving neurological function without causing adverse cardiovascular effects. nih.gov This intrinsic bioactivity suggests that peptides containing this residue could have novel or enhanced mechanisms of action.

Furthermore, modified amino acids like 3,5-dibromo-D-tyrosine can be used to create chemical probes for biological imaging. chemimpex.com By attaching a fluorescent reporter group to a peptide containing this residue, researchers can visualize the peptide's localization within cells and tissues, providing critical information about its biological target and mechanism of action.

Investigating Structure-Activity Relationships in Peptide Ligands

Structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead compound. This process involves systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. mdpi.com this compound is an invaluable tool for SAR studies of peptide ligands.

By synthesizing a library of peptide analogues where a native tyrosine or other aromatic residue is systematically replaced with 3,5-dibromo-D-tyrosine, researchers can probe the importance of steric bulk, hydrophobicity, and halogen bonding at that specific position. mdpi.commdpi.com A significant increase or decrease in biological activity upon this substitution provides clear insights into the structural requirements for receptor recognition and activation. For instance, if replacing a phenylalanine with 3,5-dibromo-D-tyrosine dramatically increases binding affinity, it suggests that the additional bulk and potential for halogen bonding are beneficial, guiding future design efforts. nih.gov This systematic approach allows for the methodical optimization of peptide ligands for enhanced potency and selectivity.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data This table provides a conceptual example of how incorporating 3,5-dibromo-D-tyrosine could be used in an SAR study to optimize a peptide's binding affinity for a target receptor.

| Peptide Analogue (Modification at Position X) | Receptor Binding Affinity (Kd, nM) | Fold Change vs. Parent | Interpretation |

|---|---|---|---|

| Parent Peptide (L-Tyr at X) | 150 | 1.0 | Baseline affinity |

| Analogue 1 (D-Tyr at X) | 125 | 1.2x | D-configuration is tolerated and slightly improves affinity. |

| Analogue 2 (L-Phe at X) | 250 | 0.6x | Removal of hydroxyl group is detrimental. |

| Analogue 3 (3,5-dibromo-D-Tyr at X) | 15 | 10.0x | Bromine atoms and D-configuration significantly enhance binding, likely via halogen bonding and optimized steric fit. |

Advanced Bioconjugation Methodologies

Bioconjugation, the process of linking biomolecules to other molecules, benefits greatly from the unique characteristics of this compound. The tyrosine residue is an attractive target for site-selective modification because it is less frequently found on protein surfaces compared to other amino acids like lysine, allowing for more precise labeling. nih.gov The introduction of bromine atoms onto the tyrosine ring further enhances its utility by providing sites for selective chemical reactions. chemimpex.com

Site-Specific Labeling for Imaging and Diagnostics

The development of fluorescent probes and other labeling agents is crucial for imaging and diagnostics, allowing for the real-time monitoring of cellular processes. chemimpex.com this compound serves as a valuable component in creating these tools. While most proteins are labeled randomly, the selective modification of tyrosine residues is an attractive strategy for achieving site-specific labeling. bohrium.com The Fmoc-protected dibrominated tyrosine can be incorporated into a peptide sequence, and the bromine atoms can potentially serve as points for subsequent specific chemical reactions, distinct from the native reactivity of other amino acids. This allows for the precise attachment of fluorophores or diagnostic agents. The general principle of using genetically encoded tyrosine as a "Y-tag" for inducible and site-selective conjugation highlights the potential for modified tyrosine derivatives in this field. nih.gov The L-isomer, Fmoc-3,5-dibromo-L-tyrosine, has been specifically noted for its utility in developing fluorescent probes to enhance imaging techniques in biological research. chemimpex.com

Facilitating Attachment of Biomolecules for Targeted Systems

The creation of targeted systems, such as drug delivery vehicles that act on specific cells or tissues, relies on the ability to selectively attach biomolecules to a carrier. The bromine atoms on the this compound molecule provide a means for selective reactions in bioconjugation processes. chemimpex.com This facilitates the attachment of biomolecules to surfaces or other compounds, a critical step in designing targeted drug delivery systems. chemimpex.com The modification of the amino acid side chain can introduce new reactive handles for conjugation, altering properties like receptor binding affinity. For instance, tyrosine-selective functionalization has been used to create cross-linked protein hydrogels, demonstrating its utility in constructing complex, engineered biomaterials for targeted applications like 3D cell culture. bohrium.com

Neuroscience Research and Neurotransmitter System Probing

The nervous system's complexity requires sophisticated tools for its study. Modified amino acids, including brominated variants, are instrumental in probing neurotransmitter systems and investigating potential treatments for neurological disorders.

Investigating the Influence of Brominated Amino Acids on Neurotransmitter Activity

Amino acids are fundamental to neurotransmission, often serving as neurotransmitters themselves or as precursors to key monoamine neurotransmitters like serotonin (B10506) and dopamine. researchgate.netwisconsin.edudntb.gov.ua The synthesis of these neurotransmitters can be affected by the circulating concentrations of their precursor amino acids. wisconsin.edunih.gov Introducing a brominated amino acid like 3,5-dibromo-D-tyrosine into a biological system can provide insights into neurological functions. chemimpex.com By acting as an analog, it can be used to study the effects of such modifications on neurotransmitter activity and potentially modulate the synthesis and release of neurotransmitters. chemimpex.comnih.gov

Exploring Potential in Neurodegenerative and Neurological Disorder Research

Research has demonstrated the therapeutic potential of the core molecule, 3,5-dibromo-D-tyrosine (without the Fmoc group), in animal models of neurological disorders. A key study investigated its effects in rat models of stroke and epileptic seizures. The findings indicated that this compound produced significant beneficial effects, improving neurological function and reducing brain infarct volume even when treatment was initiated hours after the stroke's onset. nih.gov It also effectively depressed pentylenetetrazole (PTZ)-induced seizures. nih.gov These results highlight the promise of halogenated aromatic amino acids as a novel therapeutic direction for stroke and seizures. nih.gov Furthermore, peptide-based drugs incorporating its L-isomer have been designed to target neurodegenerative disorders. chemimpex.com The broader field has also investigated the role of tyrosine kinases in neurodegeneration, where their inhibition may help clear the toxic protein buildups common in diseases like Alzheimer's and Parkinson's. sciencedaily.comscienceblog.com

Contributions to Biomaterials Science and Engineered Biointerfaces

The field of biomaterials science focuses on developing materials that can interact with biological systems for medical purposes. N-Fmoc-protected amino acids are well-known for their ability to self-assemble into supramolecular structures like hydrogels. researchgate.net These hydrogels can serve as scaffolds for tissue engineering and controlled drug release. The incorporation of this compound into these materials can confer unique properties. The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the stability of peptide structures and their binding to biological targets. This increased stability and altered hydrophobicity can be advantageous in designing robust biomaterials. The ability to use tyrosine residues for selective cross-linking is also critical for creating engineered protein hydrogels, which can function as artificial extracellular matrices for cell culture, thereby expanding the toolkit for designing advanced biointerfaces. bohrium.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Fmoc-3,5-dibromo-L-tyrosine |

| 3,5-dibromo-D-tyrosine |

| Serotonin |

| Dopamine |

| Pentylenetetrazole |

| Lysine |

Radiochemistry and Isotopic Labeling for Pharmacological and Biological Tracing

The unique structural characteristics of this compound, particularly the presence of two bromine atoms on the phenolic ring, position it as a compound of significant interest in the field of radiochemistry and isotopic labeling. While direct radiolabeling studies on this specific Fmoc-protected D-isomer are not extensively documented in publicly available research, the principles of radiohalogen exchange and the broader context of radiolabeled amino acids provide a strong basis for its potential applications in pharmacological and biological tracing.

The process of labeling molecules with radioactive isotopes allows for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which are invaluable tools in both preclinical research and clinical diagnostics. mdpi.comnih.gov These techniques enable the visualization and quantification of biochemical processes at the molecular level. mdpi.comnih.gov Amino acid derivatives, in particular, are of great interest as tracers because their uptake is often elevated in pathological conditions such as cancer, reflecting increased metabolic activity and protein synthesis. nih.govmdpi.com

The bromine atoms on the tyrosine ring of this compound serve as potential sites for radiohalogenation. Methodologies for the introduction of positron-emitting or gamma-emitting isotopes of halogens onto aromatic rings are well-established. nih.gov For instance, radiobromination could potentially be achieved using isotopes such as Bromine-76 (a positron emitter with a half-life of 16.2 hours), making the resulting tracer suitable for PET imaging. nih.gov Research on radiobrominated analogs of meta-tyrosine has shown potential for these compounds to act as tracers for cerebral L-dopa, indicating that such labeled amino acids can be used to study specific metabolic pathways in the brain. nih.govresearchgate.net

Furthermore, the dibrominated structure could serve as a precursor for radioiodination, a common strategy for labeling peptides and amino acids. mdpi.com Isotopes of iodine, such as Iodine-123 for SPECT and Iodine-124 for PET, can be incorporated into tyrosine residues, typically at the ortho positions relative to the hydroxyl group, which are occupied by bromine in this compound. mdpi.commdpi.com This would likely necessitate a dehalogenation-iodination reaction or the use of an organometallic precursor, such as an organotin derivative, to facilitate the isotopic exchange. mdpi.comnih.gov

The use of a D-amino acid isomer is also noteworthy in the context of radiotracer development. Peptides and molecules containing D-amino acids often exhibit increased resistance to enzymatic degradation in vivo. This can lead to more favorable pharmacokinetic profiles for imaging agents, allowing for longer imaging times and potentially clearer signals. nih.gov Studies with other D-tyrosine derivatives, such as O-[18F]fluoromethyl-D-tyrosine (D-[18F]FMT), have demonstrated advantages over their L-isomers for tumor imaging, providing better tumor-to-background contrast. nih.govnih.gov

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group would likely need to be removed to utilize the radiolabeled 3,5-dibromo-D-tyrosine in biological tracing studies, as the free amino acid is the biologically relevant molecule for transport and metabolism. The development of a radiolabeled version of 3,5-dibromo-D-tyrosine could enable detailed investigation into its pharmacokinetics, biodistribution, and target engagement.

| Potential Isotope | Imaging Modality | Rationale for Use with 3,5-dibromo-D-tyrosine |

| Bromine-76 (⁷⁶Br) | PET | Direct radiobromination or exchange with existing bromine atoms. |

| Iodine-123 (¹²³I) | SPECT | Radioiodination, potentially via a precursor, to trace biological pathways. |

| Iodine-124 (¹²⁴I) | PET | Longer half-life suitable for tracking slower biological processes. |

| Fluorine-18 (¹⁸F) | PET | Could be incorporated via a prosthetic group or by modifying the precursor. mdpi.com |

Analytical and Spectroscopic Characterization of N Fmoc 3,5 Dibromo D Tyrosine Derivatives

Chromatographic Separation and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Fmoc-3,5-dibromo-D-tyrosine and related peptide building blocks. It is primarily used to determine the purity of the compound, separating it from any starting materials, by-products, or degradation products from the synthesis process.

Reverse-phase HPLC (RP-HPLC) is the most common modality for Fmoc-amino acids. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The high hydrophobicity conferred by the Fmoc group and the dibrominated aromatic ring results in strong retention on the nonpolar stationary phase.

Purity is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial suppliers of this compound typically guarantee a purity of ≥99% as determined by HPLC. chemimpex.com

Key impurities that can be identified and quantified by HPLC include:

Free 3,5-dibromo-D-tyrosine: The corresponding amino acid without the Fmoc protecting group.

Di-peptides: Formed by the reaction of the Fmoc-amino acid with itself during synthesis.

β-alanine adducts: Common impurities arising from the degradation of the Fmoc group. merckmillipore.com

Enantiomeric impurities: The presence of the corresponding L-isomer, N-Fmoc-3,5-dibromo-L-tyrosine, which standard HPLC columns cannot separate but can be resolved using specialized chiral columns. merckmillipore.com

The table below summarizes typical purity specifications and common impurities for high-quality Fmoc-amino acids used in peptide synthesis. merckmillipore.com

| Parameter | Specification | Analytical Method | Significance |

|---|---|---|---|

| HPLC Purity | ≥99.0% | Reverse-Phase HPLC | Ensures the primary component is the desired compound. |

| Enantiomeric Purity (D-isomer) | ≥99.8% | Chiral HPLC or GC | Prevents incorporation of the incorrect stereoisomer into the peptide chain. |

| Dipeptide Impurities | ≤0.1% | Reverse-Phase HPLC | Avoids unintended double insertion of the amino acid during synthesis. |

| β-alanyl Impurities | ≤0.1% | Reverse-Phase HPLC | Prevents insertion of β-alanine residues into the peptide sequence. |

| Free Amino Acid | ≤0.2% | Gas Chromatography (GC) | Minimizes side reactions and ensures accurate coupling. |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide definitive structural confirmation of this compound.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which serves as a clear diagnostic signature for the compound's presence and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR (Proton NMR) shows distinct signals for the protons of the Fmoc group, the amino acid backbone (α-CH, β-CH₂), and the aromatic ring of the tyrosine side chain. The aromatic region is simplified due to the symmetrical 3,5-dibromo substitution pattern, typically showing a sharp singlet for the two equivalent aromatic protons (at positions 2 and 6).

¹³C NMR (Carbon NMR) complements the proton data, showing signals for all unique carbon atoms, including the carbonyl carbons of the acid and the Fmoc group, the carbons of the fluorenyl ring system, and the distinct carbons of the dibrominated tyrosine ring.

The table below details the key identification parameters for this compound. chemimpex.comchemical-suppliers.eu

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Molecular Formula | C₂₄H₁₉Br₂NO₅ | - | Defines the elemental composition of the molecule. |

| Molecular Weight | 561.22 g/mol | Mass Spectrometry | Confirms the overall mass of the compound. |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks | Mass Spectrometry | Confirms the presence of two bromine atoms. |

| ¹H NMR Aromatic Protons (Tyr ring) | Singlet (2H) | ¹H NMR Spectroscopy | Confirms symmetrical 3,5-disubstitution on the tyrosine ring. |

| ¹H NMR Backbone Protons | Distinct signals for α-CH and β-CH₂ | ¹H NMR Spectroscopy | Confirms the integrity of the amino acid structure. |

X-ray Crystallography for Three-Dimensional Structure Determination of Peptide Conjugates

A relevant study involves the structural characterization of a one-dimensional coordination polymer formed between 3,5-dibromo-L-tyrosine and Copper(II) ions, {[Cu(L–Br₂Tyr)Cl]}n. mdpi.com In this conjugate, the amino acid acts as a ligand, and its crystal structure was determined with high precision. The analysis revealed a six-coordinate copper center with a distorted octahedral geometry. mdpi.com The dibromotyrosine ligand coordinates to the copper ions through the oxygen atoms of its carboxylate group, which acts as a bidentate bridge between two adjacent metal centers. mdpi.com

Such crystallographic studies are crucial for understanding:

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction that can stabilize peptide secondary structures or mediate binding to biological targets.

Steric Effects: The analysis reveals the precise spatial arrangement and steric hindrance imposed by the bromine atoms, which can influence peptide folding and receptor interactions.

Coordination Chemistry: In metallopeptides, it defines the exact coordination environment of the metal ion and the role of the modified amino acid in complex formation.

The crystallographic data from the Cu(II)-dibromotyrosine polymer study provides a concrete example of the structural insights gained from this technique. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Selected Bond Lengths (Å) | |

| Cu–O1 (carboxylate) | 1.955 |

| Cu–O2 (carboxylate, bridged) | 1.972 |

| Cu–N1 (amino group) | 2.001 |

| C-O (phenolic hydroxyl) | 1.360 |

| Selected Bond Angles (°) | |

| O1–Cu–N1 | 83.7 |

| O2–Cu–N1 | 170.8 |

Future Research Trajectories and Transformative Potential of N Fmoc 3,5 Dibromo D Tyrosine

Expanding the Chemical Space of Brominated D-Tyrosine Derivatives

The future exploration of N-Fmoc-3,5-dibromo-D-tyrosine will likely begin with the expansion of its chemical diversity. The bromine atoms serve as versatile chemical handles for a variety of organic transformations, allowing for the creation of a vast library of novel D-tyrosine derivatives.

Key Research Thrusts:

Cross-Coupling Reactions: The bromine atoms are ideal substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the tyrosine ring. This would systematically alter the steric and electronic properties of the amino acid, leading to derivatives with fine-tuned characteristics.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atoms can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles to create ether, thioether, or amine linkages at the 3 and 5 positions.

Metathesis Reactions: The synthesis of derivatives with extended conjugation through ring-closing or cross-metathesis could lead to novel fluorophores or molecular probes.

These synthetic strategies will generate a diverse collection of brominated D-tyrosine analogues, each with unique properties. The table below illustrates potential derivatives accessible from this compound.

| Derivative Class | Synthetic Approach | Potential Properties/Applications |

| Arylated D-Tyrosines | Suzuki or Stille Coupling | Altered hydrophobicity, potential for new binding interactions |

| Alkynylated D-Tyrosines | Sonogashira Coupling | Introduction of bioorthogonal handles for click chemistry |

| Aminated D-Tyrosines | Buchwald-Hartwig Amination | Modified charge and hydrogen bonding capabilities |

| Ether-linked D-Tyrosines | Nucleophilic Aromatic Substitution | Enhanced conformational rigidity |

This expansion of the chemical space is a critical first step in unlocking the full potential of brominated D-tyrosine derivatives in various scientific disciplines.

Synergistic Approaches in Combinatorial Chemistry and Directed Evolution for Peptide Discovery

The unique properties of this compound make it an attractive building block for combinatorial peptide libraries and a candidate for incorporation into directed evolution strategies.

Combinatorial Chemistry:

The incorporation of this compound into peptide libraries can significantly enhance their structural and functional diversity. The dibrominated aromatic ring can introduce unique conformational constraints and non-covalent interactions, such as halogen bonding, which can influence peptide structure and binding affinity to biological targets. Furthermore, the D-configuration of the amino acid imparts resistance to proteolytic degradation, a desirable trait for therapeutic peptides.

Directed Evolution:

Directed evolution is a powerful technique for generating proteins and peptides with novel or enhanced functions. sigmaaldrich.com While traditionally reliant on the 20 proteinogenic amino acids, the incorporation of unnatural amino acids like 3,5-dibromo-D-tyrosine is a burgeoning area of research. Future research could focus on developing orthogonal translation systems that enable the site-specific incorporation of this amino acid into peptides and proteins in response to a unique codon. This would allow for the evolution of biomolecules with novel catalytic activities, binding specificities, or enhanced stability.

The synergy between the expanded chemical space of brominated D-tyrosine derivatives and these powerful discovery platforms could accelerate the identification of novel peptide-based therapeutics and research tools.

Novel Applications in Cellular and Molecular Imaging Modalities

The inherent properties of the dibrominated tyrosine moiety suggest its potential utility in the development of novel probes for cellular and molecular imaging.

Fluorescence Quenching and FRET:

The heavy bromine atoms can act as efficient quenchers of fluorescence through the heavy-atom effect. This property can be exploited in the design of "turn-on" fluorescent probes. For instance, a peptide probe containing 3,5-dibromo-D-tyrosine and a fluorophore could be designed to be non-fluorescent. Upon enzymatic cleavage of the peptide by a target protease, the fluorophore is released from the quenching influence of the dibrominated tyrosine, resulting in a detectable fluorescent signal. This principle can also be applied to Förster Resonance Energy Transfer (FRET) based probes for monitoring enzymatic activity. nih.gov

Intrinsic Fluorescence:

While tyrosine itself is fluorescent, modifications to the aromatic ring can alter its photophysical properties. Research into the synthesis of dibenzofuran (B1670420) α-amino acids from tyrosine derivatives has shown that such modifications can lead to rigid tyrosine mimics with enhanced fluorescent properties. nih.govacs.org Future work could explore whether derivatives of 3,5-dibromo-D-tyrosine can be converted into novel fluorophores with unique excitation and emission profiles suitable for biological imaging.

Multi-modal Imaging Probes:

The bromine atoms also offer a potential avenue for the development of multi-modal imaging agents. For example, the introduction of a chelating moiety for a radiometal, alongside a fluorescent reporter, could create a probe detectable by both fluorescence microscopy and nuclear imaging techniques like PET or SPECT.

The development of such probes would provide powerful new tools for visualizing biological processes in real-time and with high sensitivity and specificity.

Integration into Next-Generation Peptide-Based Biotherapeutics and Delivery Systems

The incorporation of this compound into peptides holds significant promise for the development of next-generation biotherapeutics and advanced drug delivery systems.

Enhanced Therapeutic Peptides:

The inclusion of D-amino acids is a well-established strategy to increase the metabolic stability of peptide drugs by making them resistant to proteases. The dibromination of the D-tyrosine side chain can further enhance the therapeutic potential by:

Increasing Binding Affinity: The bromine atoms can participate in halogen bonding, a strong non-covalent interaction that can enhance the binding of a peptide to its target receptor.

Improving Pharmacokinetic Properties: The increased hydrophobicity imparted by the bromine atoms can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

Advanced Drug Delivery Systems:

Peptides are increasingly being explored as components of sophisticated drug delivery systems. mdpi.com Self-assembling peptides, for instance, can form nanostructures such as hydrogels or micelles for the controlled release of encapsulated drugs. The unique physicochemical properties of 3,5-dibromo-D-tyrosine could be harnessed to control the self-assembly process and the drug loading and release characteristics of these peptide-based biomaterials.

The table below summarizes the potential advantages of incorporating this compound into peptide-based biotherapeutics.

| Feature | Advantage | Therapeutic Implication |

| D-Amino Acid Configuration | Increased proteolytic stability | Longer in vivo half-life of peptide drugs |

| Dibrominated Side Chain | Potential for halogen bonding | Enhanced binding affinity and specificity |

| Increased Hydrophobicity | Modified pharmacokinetic profile | Improved drug delivery and tissue penetration |

| Versatile Chemical Handle | Facile derivatization | Creation of peptide-drug conjugates and imaging agents |

Q & A

Q. How can researchers confirm the identity and purity of N-Fmoc-3,5-dibromo-D-tyrosine in synthetic batches?

- Methodological Answer: Confirm identity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight verification (C24H19Br2NO5, MW 561.22) . Nuclear magnetic resonance (NMR) spectroscopy can validate structural features, such as the Fmoc-protected amine and brominated aromatic ring. Cross-reference the CAS registry number (201484-26-6) and InChI key for database consistency . Purity (>98%) should be assessed using analytical HPLC with UV detection at 254 nm, referencing retention times against certified standards .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer: Store lyophilized powder at –80°C in airtight, light-protected containers for long-term stability (6+ months). For short-term use (–20°C, ≤1 month), ensure desiccant is present to prevent hydrolysis of the Fmoc group . Prior to use, equilibrate to room temperature in a dry environment to avoid condensation. Solubilize in dimethyl sulfoxide (DMSO) at 100 mg/mL (170.73 mM) with sonication, and avoid aqueous buffers unless immediately used to prevent degradation .

Q. How should researchers handle brominated intermediates during synthesis to minimize side reactions?

- Methodological Answer: Brominated intermediates are light- and moisture-sensitive. Conduct reactions under inert gas (N2/Ar) in anhydrous solvents like dichloromethane (DCM) or DMF . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization, and quench excess brominating agents (e.g., Br2 or N-bromosuccinimide) with sodium thiosulfate. Purify intermediates via flash chromatography using silica gel and ethyl acetate/hexane gradients, ensuring proper waste disposal for brominated byproducts .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

- Methodological Answer: Use the SHELXTL suite for structure solution and refinement. Collect high-resolution X-ray diffraction data (e.g., θmax = 29.1°, Mo Kα radiation) and employ the Flack parameter to determine absolute configuration . For disordered regions, apply restraints to bond lengths/angles and utilize difference Fourier maps to locate hydrogen atoms. Validate refinement with R-factor convergence (<0.05) and check for residual electron density (<0.5 eÅ⁻³) . Cross-validate against density functional theory (DFT)-optimized geometries if discrepancies arise in torsion angles .

Q. What experimental strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer: For in vitro/in vivo studies, standardize assays by controlling variables such as solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and batch-to-batch purity . Replicate preclinical anticonvulsant studies (e.g., maximal electroshock or pentylenetetrazole-induced seizure models) with rigorous dose-response curves (1–100 mg/kg, IP/IV). Use enantiomerically pure D-tyrosine derivatives to isolate stereospecific effects on AMPA receptor antagonism . Cross-correlate with radioligand binding assays to confirm receptor affinity .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for incorporating this compound into peptide chains?

- Methodological Answer: Use Fmoc-SPPS with resins (e.g., Wang or Rink amide) and activate the carboxyl group with HBTU/HOBt in DMF. Couple the brominated tyrosine residue for 2–4 hours under microwave assistance (50°C) to enhance efficiency . Monitor coupling via Kaiser test and deprotect Fmoc with 20% piperidine/DMF. For sterically hindered sequences, employ double coupling or pseudoproline dipeptides to prevent aggregation. Cleave peptides with TFA/triisopropylsilane/water (95:2.5:2.5) and purify via reverse-phase HPLC .

Q. What analytical techniques resolve discrepancies in solubility and aggregation behavior of this compound in aqueous systems?

- Methodological Answer: Characterize aggregation via dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy. For low aqueous solubility, use co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles via solvent evaporation. Validate solubility claims with saturation shake-flask assays (pH 1–7.4) and compare with computational predictions (e.g., Hansen solubility parameters) . For crystallographic studies, screen crystallization conditions using PEG/Ion kits and optimize with microbatch under oil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.